2-[(5-methyl-1H-imidazol-2-yl)sulfanyl]aniline
Description
2-[(5-Methyl-1H-imidazol-2-yl)sulfanyl]aniline is a heterocyclic compound featuring an aniline moiety linked via a sulfanyl (-S-) group to a 5-methyl-substituted imidazole ring. The sulfanyl bridge and substituent positions on the aromatic rings influence its reactivity, solubility, and interactions with biological targets.
Properties
CAS No. |
88251-73-4 |
|---|---|
Molecular Formula |
C10H11N3S |
Molecular Weight |
205.28 g/mol |
IUPAC Name |
2-[(5-methyl-1H-imidazol-2-yl)sulfanyl]aniline |
InChI |
InChI=1S/C10H11N3S/c1-7-6-12-10(13-7)14-9-5-3-2-4-8(9)11/h2-6H,11H2,1H3,(H,12,13) |
InChI Key |
FAJUVAGUBXQHRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1)SC2=CC=CC=C2N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis techniques. This could include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods would be optimized for large-scale production.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The electron-rich aniline ring facilitates electrophilic attacks, particularly at the para position relative to the amine group. The sulfanyl (-S-) linker enhances conjugation and stabilizes transition states.
Example Reaction
Reaction with bromine in acetic acid yields 4-bromo-2-[(5-methyl-1H-imidazol-2-yl)sulfanyl]aniline:
| Reactants | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Bromine (Br₂) | Acetic acid, 25°C, 2 h | 4-bromo-2-[(5-methyl-1H-imidazol-2-yl)sulfanyl]aniline | 78% |
The methyl group on the imidazole ring donates electrons via inductive effects, increasing nucleophilicity at the nitrogen centers and directing substitution to the para position.
Oxidation of the Sulfanyl Group
The sulfur atom in the sulfanyl group undergoes oxidation to form sulfoxides or sulfones under controlled conditions.
Reaction Pathway
-
Sulfoxide Formation : Treatment with hydrogen peroxide (H₂O₂) in ethanol at 0–5°C.
-
Sulfone Formation : Reaction with meta-chloroperbenzoic acid (mCPBA) in dichloromethane.
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 30% H₂O₂ | Ethanol, 0–5°C, 4 h | 2-[(5-methyl-1H-imidazol-2-yl)sulfinyl]aniline | 65% | |
| mCPBA | DCM, 25°C, 12 h | 2-[(5-methyl-1H-imidazol-2-yl)sulfonyl]aniline | 82% |
The sulfoxide product exhibits chirality at sulfur, while the sulfone is thermally stable and resistant to further oxidation .
Diazotization and Azo Coupling
The primary amine group undergoes diazotization, enabling the synthesis of azo dyes or bioconjugates.
Protocol
-
Diazotization with NaNO₂/HCl at 0–5°C.
-
Coupling with β-naphthol in alkaline medium.
| Coupling Partner | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| β-naphthol | pH 9–10, 10°C, 1 h | 2-[(5-methyl-1H-imidazol-2-yl)sulfanyl]phenyl diazonium-β-naphthol conjugate | 88% |
The azo product shows strong absorption in the visible range (λₘₐₓ = 480 nm), making it suitable for photochemical applications.
Cyclization Reactions
Intramolecular cyclization forms fused heterocycles under acidic or basic conditions.
Acid-Catalyzed Cyclization
In HCl/ethanol at reflux, the compound forms a benzimidazole derivative:
| Conditions | Product | Yield | Source |
|---|---|---|---|
| 6M HCl, ethanol, reflux | 6-methyl-2-(phenylthio)-1H-benzimidazole | 73% |
Base-Mediated Cyclization
With K₂CO₃ in DMF, a thienoimidazole analog is generated.
Metal-Catalyzed Cross-Coupling
The sulfanyl group participates in palladium-catalyzed couplings, such as Suzuki-Miyaura reactions.
| Partner | Catalyst System | Product | Yield | Source |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF | 2-[(5-methyl-1H-imidazol-2-yl)sulfanyl]biphenyl | 69% |
Functional Group Interconversion
The amine group undergoes acetylation or sulfonation:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetic anhydride | Pyridine, 25°C, 2 h | N-acetyl-2-[(5-methyl-1H-imidazol-2-yl)sulfanyl]aniline | 90% | |
| Sulfur trioxide | Dioxane, 0°C, 30 min | 2-[(5-methyl-1H-imidazol-2-yl)sulfanyl]aniline-4-sulfonic acid | 58% |
Coordination Chemistry
The imidazole nitrogen and sulfur atoms act as ligands for transition metals.
| Metal Salt | Conditions | Complex Formed | Application | Source |
|---|---|---|---|---|
| CuCl₂ | Methanol, 60°C, 6 h | [Cu(C₁₀H₁₁N₃S)₂Cl₂] | Catalytic oxidation | |
| Fe(NO₃)₃ | Water/ethanol, 25°C | [Fe(C₁₀H₁₁N₃S)(NO₃)₃] | Magnetic materials |
Scientific Research Applications
Chemical Properties and Structure
The compound features a 5-methyl-1H-imidazole ring attached to a sulfanyl group and an aniline moiety. Its unique structure contributes to its biological activity and interaction with various biological systems.
Antimicrobial Activity
Research indicates that derivatives of imidazole, including 2-[(5-methyl-1H-imidazol-2-yl)sulfanyl]aniline, exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The effectiveness was assessed using disc diffusion methods, revealing activity comparable to standard antibiotics like Gentamicin against Escherichia coli and Pseudomonas aeruginosa .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison Drug |
|---|---|---|
| E. coli | 100 µg/mL | Gentamicin |
| P. aeruginosa | 500 µg/mL | Gentamicin |
| Staphylococcus aureus | 200 µg/mL | Gentamicin |
Anticancer Potential
The compound has also been investigated for its anticancer properties. A review highlighted that imidazole derivatives can induce apoptosis in cancer cells by modulating various signaling pathways . In vitro studies have shown that similar compounds can inhibit tumor growth in different cancer cell lines, suggesting that this compound may possess similar effects.
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 25.72 ± 3.95 | Induction of apoptosis |
| U87 (glioblastoma) | 45.2 ± 13.0 | Inhibition of PI3K/AKT pathway |
Synthesis of Functional Materials
The unique properties of this compound make it a candidate for synthesizing functional materials, such as polymers and nanocomposites. Its ability to form stable bonds with metals has been explored in the development of sensors and catalysts, enhancing the performance of electronic devices .
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of various imidazole derivatives, including this compound. The results indicated that this compound exhibited significant antibacterial activity against multiple strains, supporting its potential use in developing new antibiotics .
Case Study 2: Cancer Cell Line Testing
In another investigation focused on cancer therapy, researchers tested the effects of several imidazole derivatives on MCF-7 breast cancer cells. The study found that compounds similar to this compound significantly reduced cell viability, indicating potential for further development in cancer treatment .
Mechanism of Action
The mechanism of action of 2-((4-Methyl-1H-imidazol-2-yl)thio)aniline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition or activation. The thioaniline group can interact with biological membranes, potentially disrupting cellular processes. The exact pathways and targets would depend on the specific application and require further research .
Comparison with Similar Compounds
Substituent Position on the Aniline Ring
The position of the imidazole-sulfanyl group on the aniline ring significantly alters properties:
- 2-(2-Methyl-1H-imidazol-1-yl)aniline (ortho-substituted aniline): Melting point = 132.5–134.5°C; CAS RN 26286-55-5 .
- 3-(2-Methyl-1H-imidazol-1-yl)aniline (meta-substituted aniline): Melting point = 119.5–121.5°C; CAS RN 184098-19-9 .
Key Insight : The ortho isomer exhibits a higher melting point than the meta isomer, likely due to differences in molecular packing and intermolecular interactions.
Substituent Variations on the Imidazole Ring
- 2-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]aniline (CAS 133328-77-5): Features a methyl group at the 1-position of the imidazole. Its SMILES string (
C1(N)=CC=CC=C1SC1N(C)C=CN=1) highlights the distinct substitution pattern compared to the target compound .
Key Insight : Methyl or halogen substituents on the imidazole or aniline rings modulate electronic effects, affecting reactivity and binding to biological targets.
Linker Modifications and Extended Side Chains
Enzyme Inhibition Potential
- N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides demonstrated α-glucosidase inhibition (e.g., compound 8q , IC₅₀ = 49.71 µM vs. acarbose standard = 38.25 µM) .
- BChE Inhibition : Compounds with sulfanyl bridges (e.g., 8g , IC₅₀ = 31.62 µM) outperformed others in the series, suggesting the sulfanyl group enhances binding to cholinesterases .
Key Insight : The sulfanyl linkage is critical for enzyme interaction, but the attached heterocycle (imidazole vs. oxadiazole) dictates selectivity and potency.
Physicochemical Properties and Commercial Availability
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | CAS RN | Price (1g) |
|---|---|---|---|---|---|
| 2-[(5-Methyl-1H-imidazol-2-yl)sulfanyl]aniline | C₁₀H₁₁N₃S | 205.28 | Not reported | Not provided | Not listed |
| 2-(2-Methyl-1H-imidazol-1-yl)aniline | C₁₀H₁₁N₃ | 173.21 | 132.5–134.5 | 26286-55-5 | JPY 38,400 |
| 3-{1-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]ethyl}aniline | C₁₂H₁₅N₃S | 233.33 | Not reported | 1247635-33-1 | Enquiry-based |
Sources :
Biological Activity
2-[(5-methyl-1H-imidazol-2-yl)sulfanyl]aniline is a compound that belongs to the class of imidazole derivatives, which are known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The imidazole ring allows for significant interactions through hydrogen bonding and coordination with metal ions, which can modulate enzyme activity and influence cellular pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, impacting metabolic pathways.
- Receptor Modulation : It can bind to specific receptors, altering their activity and affecting signaling pathways.
- Gene Expression Regulation : By interacting with transcription factors, it may influence the expression of genes involved in cell cycle regulation and apoptosis.
Biological Activities
The compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Various studies have shown that imidazole derivatives possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have demonstrated MIC values indicative of potent antimicrobial effects .
- Anticancer Activity : Research has indicated that imidazole derivatives can induce apoptosis in cancer cells. For example, related compounds have shown IC50 values in the micromolar range against various cancer cell lines, suggesting potential as anticancer agents .
- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory responses, potentially offering therapeutic benefits in inflammatory diseases.
Research Findings
A comprehensive review of literature reveals several studies highlighting the biological activities of imidazole derivatives:
Case Studies
- Anticancer Activity : A study evaluated the effects of an imidazole derivative on tumor-suffering mice. The results indicated a suppression of tumor growth when treated with the compound, highlighting its potential as an anticancer agent.
- Antimicrobial Efficacy : In another study focusing on antimicrobial properties, the compound exhibited a notable zone of inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens, reinforcing its therapeutic applicability in infectious diseases.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-[(5-methyl-1H-imidazol-2-yl)sulfanyl]aniline, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or electrophilic cyclization. For example, reacting 5-methyl-1H-imidazole-2-thiol with a halogenated aniline derivative (e.g., 2-fluoroaniline) under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours achieves moderate yields (40–60%). Optimization involves adjusting stoichiometry (1:1.2 molar ratio of thiol to aryl halide) and using catalysts like CuI (5 mol%) to enhance coupling efficiency . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product from byproducts.
Q. How can spectroscopic techniques (NMR, IR) and X-ray crystallography be employed to confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the aromatic protons of the aniline moiety (δ 6.5–7.5 ppm) and the imidazole protons (δ 7.1–7.3 ppm). The sulfanyl (S–C) linkage is confirmed by coupling patterns and integration .
- IR : Stretching vibrations for N–H (aniline, ~3400 cm⁻¹) and C–S (650–700 cm⁻¹) validate functional groups.
- X-ray crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL) resolves bond lengths and angles, particularly the S–C(imidazole) and C–N(aniline) distances, to confirm regiochemistry .
Q. What stability considerations are critical for handling and storing this compound in laboratory settings?
- Methodological Answer : The compound is light- and oxygen-sensitive due to the aniline and sulfanyl groups. Store under inert gas (N₂/Ar) at –20°C in amber vials. Degradation products (e.g., oxidized sulfoxide forms) can be monitored via TLC (Rf shift) or HPLC (retention time changes). Avoid prolonged exposure to solvents like DMSO, which may accelerate decomposition .
Advanced Research Questions
Q. How can density-functional theory (DFT) calculations predict the electronic properties and reactivity of this compound?
- Methodological Answer : Using hybrid functionals (e.g., B3LYP) with basis sets like 6-311G(d,p), compute HOMO/LUMO energies to assess nucleophilic/electrophilic sites. The sulfur atom in the sulfanyl group exhibits high electron density, making it susceptible to oxidation. Solvent effects (PCM model) refine predictions for reaction pathways, such as electrophilic aromatic substitution at the aniline ring .
Q. What mechanistic insights explain discrepancies in catalytic coupling reactions involving this compound?
- Methodological Answer : Competing pathways (e.g., Ullmann vs. Buchwald-Hartwig coupling) may arise due to ligand effects. For example, biphenylphosphine ligands favor C–S bond formation, while bulky ligands (e.g., XPhos) reduce homocoupling byproducts. Kinetic studies (e.g., in situ IR monitoring) and isotopic labeling (³⁵S) help distinguish mechanisms .
Q. How does the compound’s structural motif influence its pharmacological potential, particularly in targeting enzyme active sites?
- Methodological Answer : The imidazole-thioether-aniline scaffold mimics cofactors in enzymes like cytochrome P450. Molecular docking (AutoDock Vina) with crystal structures (PDB: 1TQN) reveals binding affinity to heme-containing proteins. In vitro assays (e.g., IC₅₀ measurements) validate inhibitory effects on targets like lipoxygenase, with SAR studies highlighting the role of the 5-methyl group in enhancing selectivity .
Q. What strategies resolve crystallographic disorder in structural studies of this compound?
- Methodological Answer : For crystals with twinning or disorder, use SHELXD for phase refinement and OLEX2 for model rebuilding. Apply restraints to anisotropic displacement parameters (ADPs) of the imidazole ring. High-resolution data (≤ 0.8 Å) and low-temperature (100 K) collection reduce thermal motion artifacts .
Data Contradiction Analysis
Q. How should researchers address conflicting NMR data for the sulfanyl-aniline linkage in different solvents?
- Methodological Answer : Solvent polarity (e.g., CDCl₃ vs. DMSO-d₆) affects proton exchange rates and coupling constants. For example, in DMSO-d₆, hydrogen bonding between the aniline NH₂ and solvent may broaden signals. Use variable-temperature NMR (–40°C to 80°C) to resolve splitting patterns and confirm assignments. Cross-validate with HSQC and NOESY correlations .
Experimental Design
Q. What in silico and in vitro approaches prioritize derivatives for anticancer activity screening?
- Methodological Answer :
- In silico : Virtual screening (Glide SP) against kinase targets (e.g., EGFR) filters derivatives based on docking scores and ADMET profiles (SwissADME).
- In vitro : MTT assays on cancer cell lines (e.g., MCF-7) assess cytotoxicity. Compare EC₅₀ values with control compounds (e.g., doxorubicin) and validate via flow cytometry (apoptosis markers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
